molecular formula C21H19F2NO2 B6010359 3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline

3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline

Cat. No.: B6010359
M. Wt: 355.4 g/mol
InChI Key: UULKYMMWPITMGY-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aniline ring, a methoxy group at the 4 position, and a phenylmethoxy group at the 3 position of the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 4-methoxy-3-phenylmethoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under mild conditions using a suitable solvent such as ethanol or methanol. A catalyst, such as palladium on carbon, is often used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3,4-difluoroaniline attacks the aldehyde group of 4-methoxy-3-phenylmethoxybenzaldehyde, forming an imine intermediate. This intermediate is then reduced to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or phenols.

Scientific Research Applications

3,4-Difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: A simpler analog with only two fluorine atoms on the aniline ring.

    4-Methoxy-3-phenylmethoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    4-Fluoro-3-methylaniline: Another fluorinated aniline derivative with different substitution patterns.

Uniqueness

3,4-Difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO2/c1-25-20-10-7-16(13-24-17-8-9-18(22)19(23)12-17)11-21(20)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULKYMMWPITMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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